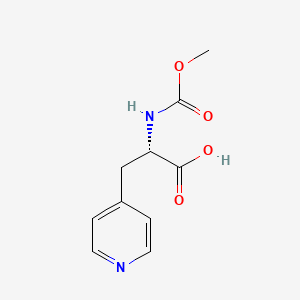
(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid is a chiral compound with a specific stereochemistry, denoted by the (S)-configuration This compound features a methoxycarbonyl group, an amino group, and a pyridin-4-yl group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine-4-carboxaldehyde and (S)-alanine.
Formation of Intermediate: The pyridine-4-carboxaldehyde is reacted with (S)-alanine in the presence of a suitable catalyst to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The amino and methoxycarbonyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid: The enantiomer of the (S)-compound with different stereochemistry.
2-((Methoxycarbonyl)amino)-3-(pyridin-3-YL)propanoic acid: A structural isomer with the pyridine ring at a different position.
2-((Methoxycarbonyl)amino)-3-(pyridin-2-YL)propanoic acid: Another isomer with the pyridine ring at yet another position.
Uniqueness
(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid is unique due to its specific (S)-stereochemistry, which can result in different biological activities and properties compared to its enantiomers and isomers. This uniqueness makes it valuable for specific applications where stereochemistry plays a crucial role.
Propriétés
Formule moléculaire |
C10H12N2O4 |
|---|---|
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
(2S)-2-(methoxycarbonylamino)-3-pyridin-4-ylpropanoic acid |
InChI |
InChI=1S/C10H12N2O4/c1-16-10(15)12-8(9(13)14)6-7-2-4-11-5-3-7/h2-5,8H,6H2,1H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
Clé InChI |
UOSKMTUFLJBJTJ-QMMMGPOBSA-N |
SMILES isomérique |
COC(=O)N[C@@H](CC1=CC=NC=C1)C(=O)O |
SMILES canonique |
COC(=O)NC(CC1=CC=NC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Trifluoromethyl)benzo[B]thiophene-7-carbonitrile 1,1-dioxide](/img/structure/B13049158.png)
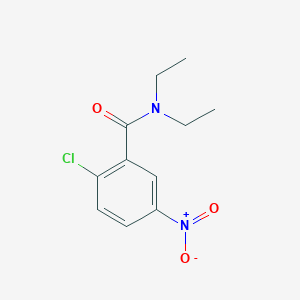
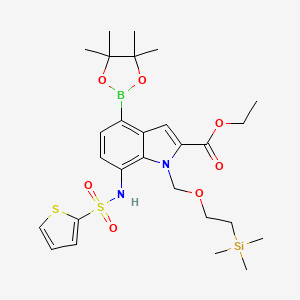
![(1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13049166.png)
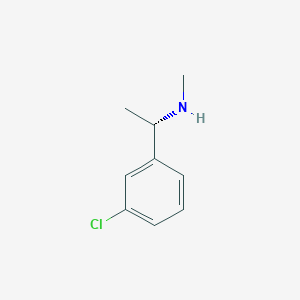

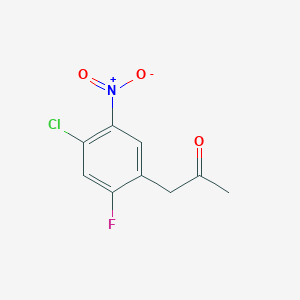
![2-Amino-3-[2-(difluoromethyl)phenyl]propanoic acid](/img/structure/B13049191.png)
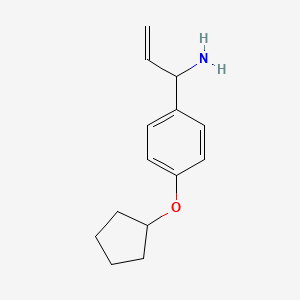

![Ethyl 2-(trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylate](/img/structure/B13049215.png)
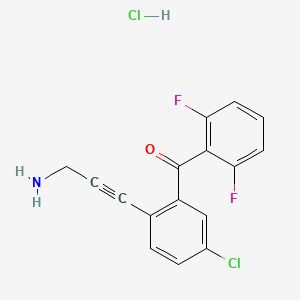

![(1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13049235.png)
